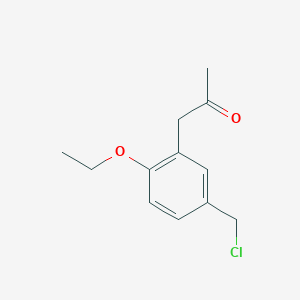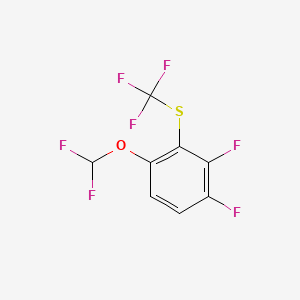
1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone is reacted with 5-ethyl-2-mercaptophenyl in the presence of an aluminum chloride catalyst . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient for large-scale production and ensures consistent quality of the final product.
Análisis De Reacciones Químicas
1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
1-Chloro-1-(5-ethyl-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one: This compound has a similar structure but with the ethyl and mercapto groups in different positions on the phenyl ring.
Phenylacetone: Although structurally different, phenylacetone shares some synthetic routes and reaction conditions with this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a subject of ongoing scientific research.
Propiedades
Fórmula molecular |
C11H13ClOS |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
1-chloro-1-(5-ethyl-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-4-5-10(14)9(6-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
Clave InChI |
YNPOYDMOYYXIBA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)S)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059042.png)



![5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B14059061.png)

![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)


![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)


